2,3,4-Trifluoro-6-(trifluoromethyl)pyridine
Overview
Description
2,3,4-Trifluoro-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6HF6N. It is a derivative of pyridine, characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to the pyridine ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-6-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a pyridine ring. One common method includes the reaction of trifluoromethylated pyridine derivatives with fluorinating agents under controlled conditions. For instance, trifluoromethylpyridines can be synthesized via metalation reactions followed by fluorination .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes require precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of specialized equipment and safety measures is essential due to the reactivity of fluorinating agents .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield partially or fully hydrogenated derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Fluorinating Agents: Such as elemental fluorine or fluorine-containing compounds.
Catalysts: Palladium or other transition metal catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are commonly employed.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
2,3,4-Trifluoro-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of drugs with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 2,3,4-Trifluoro-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with biological molecules. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can modulate enzyme activity and influence metabolic pathways. The trifluoromethyl group also contributes to the compound’s lipophilicity, affecting its distribution within biological systems .
Comparison with Similar Compounds
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
Comparison: 2,3,4-Trifluoro-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its fluorine atoms and trifluoromethyl group. This arrangement imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its isomers. Additionally, the compound’s specific substitution pattern can influence its biological activity and interaction with molecular targets .
Properties
IUPAC Name |
2,3,4-trifluoro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF6N/c7-2-1-3(6(10,11)12)13-5(9)4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSROAQVURXOMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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